![molecular formula C6H9BrN2 B567971 4-bromo-2-isopropyl-1H-imidazole CAS No. 1256643-65-8](/img/structure/B567971.png)
4-bromo-2-isopropyl-1H-imidazole
Overview
Description
4-Bromo-2-isopropyl-1H-imidazole is a heterocyclic compound containing an imidazole ring . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis involves the selection of appropriate starting material 1,2-dimethyl-1H-imidazole in which the existing issue of regioisomer formation is circumvented and the selective debromination is accomplished by using isopropyl magnesium chloride .Molecular Structure Analysis
The molecular formula of 4-Bromo-2-isopropyl-1H-imidazole is C6H9BrN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
4-Bromo-2-isopropyl-1H-imidazole has an average mass of 189.053 Da and a monoisotopic mass of 187.994904 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 312.7±15.0 °C at 760 mmHg, and a flash point of 142.9±20.4 °C .Scientific Research Applications
Efficient Synthesis of Aryl-Imidazoles
One application involves the efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles through highly selective palladium-catalyzed arylation reactions. This process allows for the selective preparation of these compounds, which are significant for their potential use in pharmaceuticals and materials science (Bellina, Cauteruccio, & Rossi, 2007).
Synthesis of Ionic Liquids
Another significant application is the synthesis of ionic liquids, such as 1,4-(1-isopropyl-imidazole) butane bromide, which are crucial for green chemistry applications due to their low volatility and ability to act as solvents for various chemical reactions (Qi, 2011).
Bromination Reactions
The compound also finds use in bromination reactions, such as the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, showcasing its role in synthetic organic chemistry (Lobana, Sultana, & Butcher, 2011).
Copper-Catalyzed Synthesis
The copper-catalyzed approach to 2,4-disubstituted imidazolones starting from 2-bromo-3-alkylacrylic acids and amidines demonstrates the compound's importance in facilitating novel organic reactions, which could be beneficial for the development of pharmaceuticals and agrochemicals (Gong et al., 2010).
Aggregation-Induced Emissive Properties
Moreover, 4-bromo-2-isopropyl-1H-imidazole derivatives have been used to study the aggregation-induced emissive properties of copper(I) complexes, which are important for the development of materials with potential applications in sensing, imaging, and optoelectronics (Liu et al., 2015).
Continuous Production of Pharmaceuticals
Additionally, the compound plays a role in the continuous production of pharmaceuticals, such as the high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, showcasing its utility in improving the efficiency and sustainability of chemical manufacturing processes (Carneiro et al., 2015).
Safety and Hazards
Future Directions
Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their versatility and utility in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . They are key components of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The broad range of activities suggests that these compounds likely interact with their targets in multiple ways, leading to various biochemical changes.
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they likely induce a range of molecular and cellular changes .
properties
IUPAC Name |
5-bromo-2-propan-2-yl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c1-4(2)6-8-3-5(7)9-6/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBJSJPKAAQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282416 | |
Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256643-65-8 | |
Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(1-methylethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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